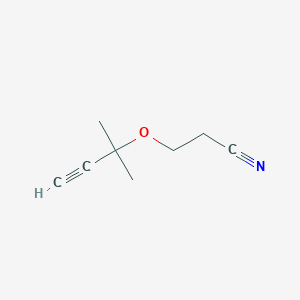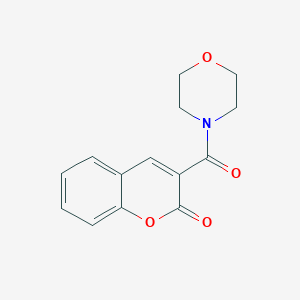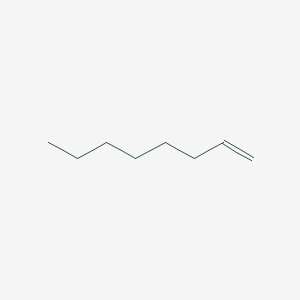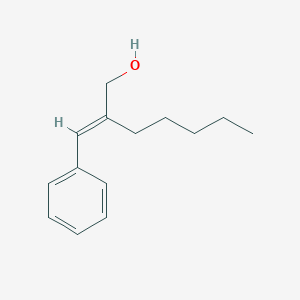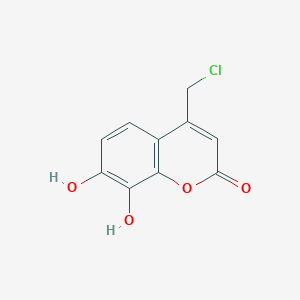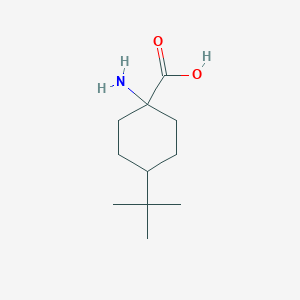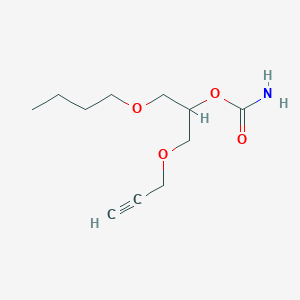
1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate, also known as BPIC, is a carbamate compound that has been extensively studied in scientific research. This compound has shown potential in various applications due to its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of 1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate involves the inhibition of acetylcholinesterase (AChE) activity. AChE is an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for the proper functioning of the nervous system. Inhibition of AChE activity leads to an accumulation of acetylcholine, which results in the overstimulation of the nervous system and ultimately leads to paralysis and death of the target organism.
Efectos Bioquímicos Y Fisiológicos
1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to have various biochemical and physiological effects. It has been reported to cause oxidative stress and DNA damage in cancer cells, leading to apoptosis. In addition, 1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has also been shown to cause changes in the levels of neurotransmitters in the brain, leading to alterations in behavior and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has several advantages for lab experiments. It is stable under normal laboratory conditions and has a long shelf life. It is also relatively easy to synthesize and purify. However, one of the limitations of using 1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate in lab experiments is its toxicity. It is important to handle this compound with care and to follow proper safety protocols to avoid exposure.
Direcciones Futuras
There are several future directions for the study of 1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate. One of the most promising areas of research is in the development of 1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate-based anticancer drugs. Further studies are needed to determine the optimal dosage and administration route for 1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate in order to maximize its therapeutic potential. In addition, more research is needed to fully understand the mechanism of action of 1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate and its effects on the nervous system. Finally, the potential use of 1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate as a pesticide should be further explored, with a focus on its efficacy and safety in comparison to traditional pesticides.
In conclusion, 1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate is a carbamate compound that has shown potential in various scientific research applications. Its unique properties and mechanism of action make it a promising candidate for the development of anticancer drugs and eco-friendly pesticides. However, further studies are needed to fully understand its effects and potential applications.
Métodos De Síntesis
The synthesis of 1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate involves the reaction of 1-butoxy-2-propanol with propargyl chloroformate and triethylamine in the presence of a catalyst. The resulting product is then treated with carbamic acid to obtain 1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of anticancer research. 1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by inducing apoptosis and inhibiting cell proliferation. In addition, 1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has also been studied for its potential use as a pesticide due to its insecticidal properties. It has been shown to be effective against various insect pests and has the potential to be used as an eco-friendly alternative to traditional pesticides.
Propiedades
Número CAS |
16221-47-9 |
|---|---|
Nombre del producto |
1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate |
Fórmula molecular |
C11H19NO4 |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
(1-butoxy-3-prop-2-ynoxypropan-2-yl) carbamate |
InChI |
InChI=1S/C11H19NO4/c1-3-5-7-15-9-10(16-11(12)13)8-14-6-4-2/h2,10H,3,5-9H2,1H3,(H2,12,13) |
Clave InChI |
QVHMOUMPKVLIQG-UHFFFAOYSA-N |
SMILES |
CCCCOCC(COCC#C)OC(=O)N |
SMILES canónico |
CCCCOCC(COCC#C)OC(=O)N |
Sinónimos |
1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



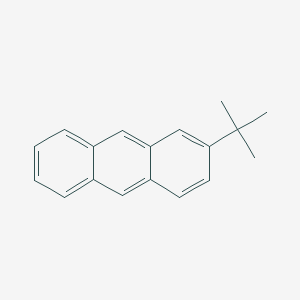
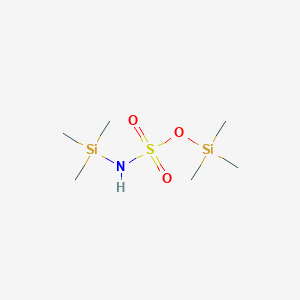
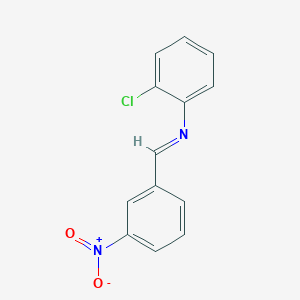
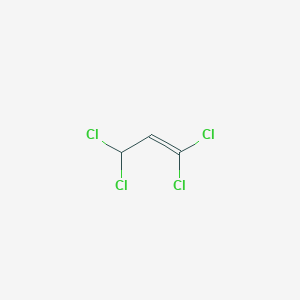
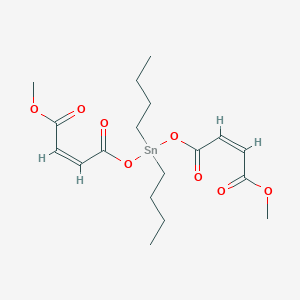
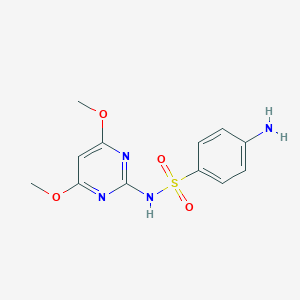
![8H-Imidazo[4,5-E][2,1,3]benzothiadiazole](/img/structure/B94952.png)
